molecular formula C16H15NO4S B14661791 4-Nitrophenyl 3-(benzylsulfanyl)propanoate CAS No. 50833-62-0

4-Nitrophenyl 3-(benzylsulfanyl)propanoate

Cat. No.: B14661791
CAS No.: 50833-62-0
M. Wt: 317.4 g/mol
InChI Key: RPJFAWQPSMKLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl 3-(benzylsulfanyl)propanoate is an organic compound that features both nitrophenyl and benzylsulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 3-(benzylsulfanyl)propanoate typically involves the esterification of 4-nitrophenol with 3-(benzylsulfanyl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 3-(benzylsulfanyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl 3-(benzylsulfanyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be activated by specific enzymes.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 3-(benzylsulfanyl)propanoate involves its interaction with specific molecular targets, such as enzymes. For example, esterases can hydrolyze the ester bond, releasing 4-nitrophenol and 3-(benzylsulfanyl)propanoic acid. The nitrophenyl group can also undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl acetate: Similar ester structure but lacks the benzylsulfanyl group.

    4-Nitrophenyl benzoate: Contains a benzoate ester instead of the propanoate ester.

    Benzyl 3-(4-nitrophenylsulfanyl)propanoate: Similar structure but with the nitrophenyl group attached to the sulfur atom.

Uniqueness

4-Nitrophenyl 3-(benzylsulfanyl)propanoate is unique due to the presence of both nitrophenyl and benzylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

50833-62-0

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

(4-nitrophenyl) 3-benzylsulfanylpropanoate

InChI

InChI=1S/C16H15NO4S/c18-16(10-11-22-12-13-4-2-1-3-5-13)21-15-8-6-14(7-9-15)17(19)20/h1-9H,10-12H2

InChI Key

RPJFAWQPSMKLME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.